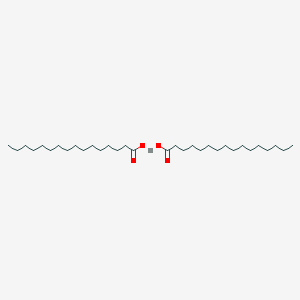
Nickel(2+) palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(2+) palmitate is a useful research compound. Its molecular formula is C32H62NiO4 and its molecular weight is 569.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Nickel(2+) palmitate has been investigated for its catalytic properties, particularly in the hydrodeoxygenation of fatty acids and their derivatives.
- Hydrodeoxygenation of Methyl Palmitate : Research has demonstrated that nickel phosphide catalysts, including those derived from this compound, can effectively convert methyl palmitate into valuable products like hexadecanol. This process is significant for biofuel production and the synthesis of renewable chemicals .
- Reaction Conditions : The effectiveness of this compound as a catalyst is influenced by various reaction parameters such as temperature, pressure, and the nature of the support material used in catalytic processes .
Material Science Applications
This compound's unique structural properties make it suitable for various material science applications.
- Nanocomposites : this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its ability to form stable dispersions in polymers allows for the development of advanced materials with tailored characteristics .
- Surface Coatings : The compound is also explored for use in surface coatings due to its potential to impart antimicrobial properties when applied to surfaces in medical or industrial settings. Its interaction with biological systems can lead to reduced microbial growth on treated surfaces .
Biological Studies
This compound's interactions with biological systems have been a subject of interest, particularly concerning its effects on cellular processes.
- Cellular Calcium Handling : Studies have shown that palmitate can influence calcium dynamics within cells, which is crucial for various physiological processes. Nickel ions may modulate these effects, potentially impacting cell signaling pathways related to calcium homeostasis .
- Toxicological Assessments : Given that nickel compounds are often associated with toxicity, research into the cytotoxic effects of this compound is essential. Understanding how this compound interacts with cellular mechanisms can inform safety assessments and regulatory guidelines .
Comprehensive Data Table
Case Studies
- Hydrodeoxygenation Study : A case study involving the use of supported nickel phosphide catalysts derived from this compound demonstrated a significant increase in product yields under optimized conditions. The study highlighted the importance of reaction parameters such as temperature and catalyst loading on the efficiency of the process.
- Toxicity Assessment : Research evaluating the cytotoxic effects of this compound on various cell lines indicated that while it may have beneficial applications in certain contexts, careful consideration must be given to its potential adverse effects on human health.
Eigenschaften
CAS-Nummer |
13654-40-5 |
|---|---|
Molekularformel |
C32H62NiO4 |
Molekulargewicht |
569.5 g/mol |
IUPAC-Name |
hexadecanoate;nickel(2+) |
InChI |
InChI=1S/2C16H32O2.Ni/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
InChI-Schlüssel |
LXHKZDOLHOQBTR-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ni+2] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ni+2] |
Key on ui other cas no. |
13654-40-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















